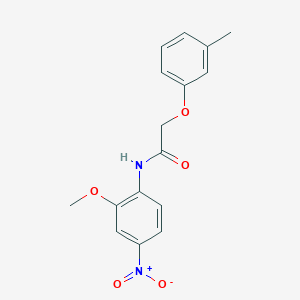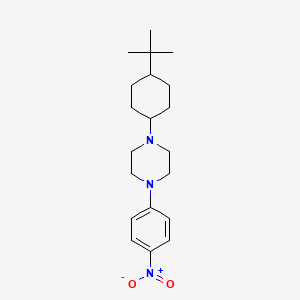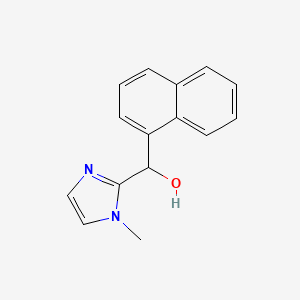![molecular formula C20H20N4O B5129650 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src family kinases play a crucial role in cell signaling pathways and are involved in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been widely used in scientific research to investigate the role of Src family kinases in various physiological and pathological conditions.
Mécanisme D'action
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine works by binding to the ATP-binding site of Src family kinases and inhibiting their activity. Src family kinases play a crucial role in cell signaling pathways by phosphorylating various signaling molecules. Inhibition of Src family kinases by 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of Src family kinases. 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has also been shown to regulate vascular permeability and inflammation by inhibiting the activity of Src family kinases. In addition, 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to regulate neuronal cell migration and differentiation by inhibiting the activity of Src family kinases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is a potent and selective inhibitor of Src family kinases, making it an ideal tool for investigating the role of Src family kinases in various physiological and pathological conditions. However, 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has some limitations in lab experiments. It has been shown to have off-target effects on other kinases, which may affect the interpretation of experimental results. In addition, the synthesis of 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is a complex process that requires expertise in organic chemistry, making it difficult for some labs to synthesize 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine.
Orientations Futures
There are several future directions for the use of 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine in scientific research. One direction is to investigate the role of Src family kinases in the regulation of immune cell function and inflammation. Another direction is to investigate the role of Src family kinases in the regulation of cell metabolism and energy homeostasis. Furthermore, the development of more potent and selective inhibitors of Src family kinases may provide new insights into the role of Src family kinases in various physiological and pathological conditions.
Méthodes De Synthèse
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine can be synthesized by reacting 3-(1H-pyrazol-3-yl)aniline with piperidine-4-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-bromo-5-nitropyridine to yield 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine. The synthesis of 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been extensively used in scientific research to investigate the role of Src family kinases in various physiological and pathological conditions. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of Src family kinases. 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has also been used to study the role of Src family kinases in the regulation of vascular permeability and inflammation.
Propriétés
IUPAC Name |
piperidin-1-yl-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-11-2-1-3-12-24)17-7-8-18(21-14-17)15-5-4-6-16(13-15)19-9-10-22-23-19/h4-10,13-14H,1-3,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNAQKNQVUDTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)

![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5129596.png)

![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5129606.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)
![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)
![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide](/img/structure/B5129642.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)